molecular formula C14H19NO7 B12223135 Methyl 4-[(2,2-dimethyl-4,6-dioxo(1,3-dioxan-5-ylidene))hydroxymethyl]piperidi necarboxylate

Methyl 4-[(2,2-dimethyl-4,6-dioxo(1,3-dioxan-5-ylidene))hydroxymethyl]piperidi necarboxylate

Cat. No.: B12223135
M. Wt: 313.30 g/mol
InChI Key: XIVUJVZQUHOLOM-UHFFFAOYSA-N
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Description

Methyl 4-[(2,2-dimethyl-4,6-dioxo(1,3-dioxan-5-ylidene))hydroxymethyl]piperidinecarboxylate is a complex organic compound with a molecular formula of C16H17NO7. This compound is known for its unique structure, which includes a piperidine ring and a dioxane moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(2,2-dimethyl-4,6-dioxo(1,3-dioxan-5-ylidene))hydroxymethyl]piperidinecarboxylate typically involves multiple steps. One common method includes the reaction of piperidine with a dioxane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires precise temperature and pressure control to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process often includes the use of automated systems to monitor and control the reaction parameters, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2,2-dimethyl-4,6-dioxo(1,3-dioxan-5-ylidene))hydroxymethyl]piperidinecarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Methyl 4-[(2,2-dimethyl-4,6-dioxo(1,3-dioxan-5-ylidene))hydroxymethyl]piperidinecarboxylate is utilized in various fields of scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 4-[(2,2-dimethyl-4,6-dioxo(1,3-dioxan-5-ylidene))hydroxymethyl]piperidinecarboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino-2-methoxybenzoate
  • 5,5-Dibromo-2,2-dimethyl-4,6-dioxo-1,3-dioxane

Uniqueness

Methyl 4-[(2,2-dimethyl-4,6-dioxo(1,3-dioxan-5-ylidene))hydroxymethyl]piperidinecarboxylate stands out due to its specific combination of a piperidine ring and a dioxane moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research applications.

Properties

Molecular Formula

C14H19NO7

Molecular Weight

313.30 g/mol

IUPAC Name

methyl 4-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)-hydroxymethyl]piperidine-1-carboxylate

InChI

InChI=1S/C14H19NO7/c1-14(2)21-11(17)9(12(18)22-14)10(16)8-4-6-15(7-5-8)13(19)20-3/h8,16H,4-7H2,1-3H3

InChI Key

XIVUJVZQUHOLOM-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(=O)C(=C(C2CCN(CC2)C(=O)OC)O)C(=O)O1)C

Origin of Product

United States

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